Netupitant N-Oxide is a chemical compound that has garnered attention in the pharmaceutical field, particularly for its role as an antiemetic agent. It is derived from netupitant, which is used primarily in the prevention of nausea and vomiting associated with chemotherapy. The N-oxide form of netupitant enhances its pharmacological properties, making it a subject of interest for further research and application.
Netupitant N-Oxide is synthesized from netupitant, a selective neurokinin-1 receptor antagonist. This compound is typically produced in laboratory settings through specific chemical reactions that modify the structure of netupitant to yield the N-oxide derivative.
Netupitant N-Oxide falls under the category of synthetic organic compounds and specifically belongs to the class of antiemetic agents. It is often classified based on its mechanism of action as a neurokinin-1 receptor antagonist, which plays a critical role in managing nausea and vomiting.
The synthesis of Netupitant N-Oxide involves oxidation processes that convert netupitant into its N-oxide form. Common methods include:
The synthesis typically requires precise control over reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are employed to confirm the structure and purity of Netupitant N-Oxide.
Netupitant N-Oxide has a molecular formula that reflects its structure as an oxidized derivative of netupitant. The key features include:
The molecular weight of Netupitant N-Oxide is approximately 405.49 g/mol. The compound exhibits specific stereochemistry that is crucial for its interaction with biological targets.
Netupitant N-Oxide participates in various chemical reactions typical for nitrogen-containing compounds, including:
The stability of Netupitant N-Oxide under different pH levels and temperatures is important for its application in pharmaceutical formulations. Understanding these reactions helps in predicting its behavior in biological systems.
Netupitant N-Oxide functions primarily as a neurokinin-1 receptor antagonist. By blocking these receptors, it effectively inhibits the action of substance P, a neuropeptide associated with inducing nausea and vomiting.
Studies indicate that Netupitant N-Oxide has a high affinity for neurokinin-1 receptors, which correlates with its efficacy in preventing chemotherapy-induced nausea and vomiting. The compound's mechanism involves competitive inhibition at the receptor sites, leading to reduced signaling pathways responsible for emesis.
Netupitant N-Oxide has potential applications in:
Netupitant undergoes extensive phase I hepatic metabolism, with N-oxidation representing a primary biotransformation pathway. This reaction involves the enzymatic addition of an oxygen atom to the tertiary nitrogen within netupitant’s piperazinyl group, forming Netupitant N-Oxide (M2). The reaction is catalyzed by microsomal flavin-containing monooxygenases (FMOs) and cytochrome P450 (CYP) enzymes, yielding a polar metabolite with enhanced water solubility. Mass spectrometry studies confirm the molecular formula change from C~30~H~32~F~6~N~4~O (netupitant) to C~30~H~32~F~6~N~4~O~2~ (Netupitant N-Oxide), corresponding to a +16 Da shift characteristic of N-oxidation [1] [3] [8]. In vitro electrochemical simulations further demonstrate that this oxidation occurs at a working electrode potential of ~1700 mV (vs. Pd/H2), mimicking enzymatic N-oxidation kinetics observed in hepatic systems [6].
CYP3A4 serves as the dominant isoform responsible for netupitant N-oxidation, with minor contributions from CYP2C9 and CYP2D6. This specificity was established through:
Table 1: Enzyme Kinetic Parameters for Netupitant N-Oxide Formation | Enzyme System | V~max~ (pmol/min/mg protein) | K~m~ (µM) | CL~int~ (µL/min/mg) | |-------------------|--------------------------------|---------------|--------------------------| | CYP3A4 | 8.2 ± 1.5 | 42 ± 9 | 0.195 | | CYP2C9 | 1.1 ± 0.3 | 68 ± 15 | 0.016 | | CYP2D6 | 0.8 ± 0.2 | 121 ± 28 | 0.007 |
Netupitant and Netupitant N-Oxide exhibit distinct pharmacological and pharmacokinetic profiles:
Table 2: Pharmacokinetic Comparison of Netupitant and Netupitant N-Oxide | Parameter | Netupitant | Netupitant N-Oxide (M2) | |------------------------|----------------|------------------------------| | Molecular Weight | 578.59 g/mol | 594.59 g/mol | | Plasma Protein Binding | >99.5% | 97% | | Relative AUC~0-∞~ | 100% | 29% | | NK~1~ Receptor IC~50~ | 1.2 nM | 3.8 nM | | Elimination Pathway | Fecal (87%) | Fecal (>90% of M2) |
Significant species-specific differences in Netupitant N-Oxide formation and clearance impact preclinical translation:
Table 3: Species Differences in Netupitant N-Oxide Pharmacokinetics | Species | M2:Netupitant AUC Ratio | Fecal Excretion of M2 | Renal Excretion of M2 | |-------------|------------------------------|----------------------------|----------------------------| | Human | 0.33 | 94% | <2% | | Dog | 0.21 | 79% | 15% | | Rat | 0.11 | 86% | 8% |
Compounds Mentioned: | Compound Name | Role | |---------------------------|-------------------------------| | Netupitant N-Oxide (M2) | Primary metabolite | | Netupitant | Parent drug | | Desmethyl-netupitant (M1) | Metabolite | | Hydroxy-netupitant (M3) | Metabolite | | GR205171 | PET tracer (reference ligand) |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9